molecular formula C16H15F2N5O2 B10797445 4-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine

4-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine

Cat. No.: B10797445
M. Wt: 347.32 g/mol
InChI Key: GXUMGQHMGACMED-UHFFFAOYSA-N
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Description

OSM-S-509 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-509 is structurally related to other compounds in the series, such as OSM-S-106, and has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the preparation of the thiophene starting material, which is then subjected to a series of reactions to form the aminothienopyrimidine core . Key steps in the synthesis include halogenation, amination, and Suzuki coupling reactions. The reaction conditions often involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of OSM-S-509 would likely follow similar synthetic routes as those used in laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

OSM-S-509 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-509 include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-509 can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, such as amines or ethers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-509 is unique in its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which distinguishes it from other compounds in the series. Its potent activity, low mammalian cell toxicity, and low propensity for resistance development make it a promising candidate for further development as an antimalarial drug .

Properties

Molecular Formula

C16H15F2N5O2

Molecular Weight

347.32 g/mol

IUPAC Name

4-[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-yl]morpholine

InChI

InChI=1S/C16H15F2N5O2/c17-16(18)25-12-3-1-11(2-4-12)13-20-21-15-14(19-5-6-23(13)15)22-7-9-24-10-8-22/h1-6,16H,7-10H2

InChI Key

GXUMGQHMGACMED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN=C3C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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